

Trimethyl orthoacetate CAS number and physical constants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl orthoacetate*

Cat. No.: *B104717*

[Get Quote](#)

Trimethyl Orthoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **trimethyl orthoacetate**, a versatile reagent in organic synthesis. It covers the fundamental physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of its synthetic pathway and utility in the Johnson-Claisen rearrangement. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of Trimethyl Orthoacetate

Trimethyl orthoacetate, systematically named 1,1,1-trimethoxyethane, is a clear, colorless liquid with a characteristic ethereal odor.^[1] Its unique structural features make it a valuable reagent in a variety of organic transformations.

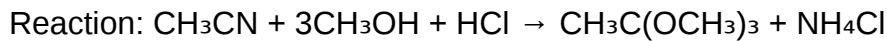
Chemical Identification

- CAS Number: 1445-45-0^{[1][2][3][4][5]}

- Molecular Formula: C₅H₁₂O₃[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 120.15 g/mol [\[2\]](#)[\[4\]](#)[\[6\]](#)
- Synonyms: 1,1,1-Trimethoxyethane, Orthoacetic acid trimethyl ester, Methyl orthoacetate[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

Physical Constants

A summary of the key physical constants of **trimethyl orthoacetate** is presented in the table below for easy reference and comparison.

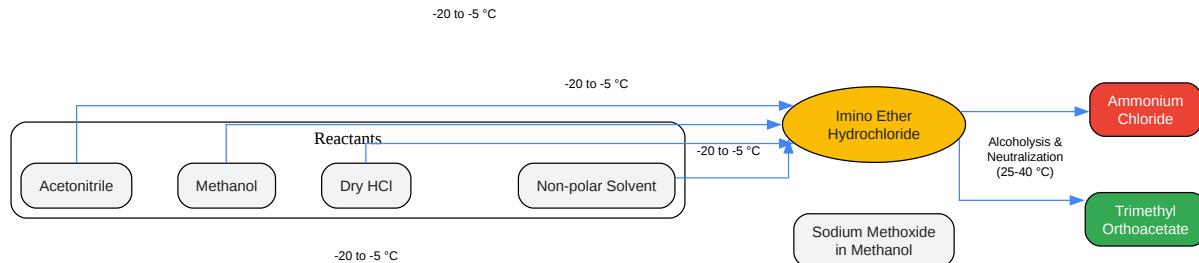

Physical Constant	Value	Reference(s)
Appearance	Clear colorless liquid	[1]
Boiling Point	107-109 °C	[1] [2] [9] [10] [11]
Melting Point	-58 °C	[10]
Density	0.944 g/mL at 25 °C	[1] [2] [9] [11]
Refractive Index (n _{20/D})	1.387 - 1.389	[1] [2] [3] [10]
Flash Point	15 - 16 °C	[3] [11]
Solubility	Insoluble in water; soluble in ethanol, ether, toluene, ethyl acetate, and carbon tetrachloride. [1]	[1]
Vapor Pressure	20 hPa at 20 °C	[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **trimethyl orthoacetate** and its application in the Johnson-Claisen rearrangement.

Synthesis of Trimethyl Orthoacetate

The synthesis of **trimethyl orthoacetate** is typically achieved through the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.

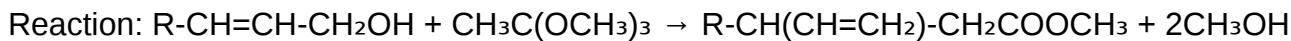

Materials:

- Anhydrous acetonitrile
- Anhydrous methanol
- Dry hydrogen chloride gas
- A non-polar solvent (e.g., carbon tetrachloride or n-hexane)
- 28% Sodium methoxide in methanol solution

Procedure:

- Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add anhydrous acetonitrile, anhydrous methanol, and the non-polar solvent.
- Acidification: Cool the mixture to a temperature between -20 °C and -5 °C.[\[12\]](#) Slowly bubble dry hydrogen chloride gas through the solution while maintaining the low temperature. The molar ratio of acetonitrile to methanol to hydrogen chloride should be approximately 1:1.5:1.2.[\[12\]](#)
- Formation of Imino Ether Hydrochloride: After the addition of HCl is complete, continue stirring the mixture at 0-5 °C for 12 hours to facilitate the formation of the crude imino ether hydrochloride intermediate.[\[1\]](#)
- Alcoholysis and Neutralization: Add an additional 2-4 molar equivalents of anhydrous methanol (based on the initial amount of acetonitrile).[\[12\]](#) Adjust the pH of the reaction mixture to 5.0-6.5 using a 28% sodium methoxide in methanol solution.[\[1\]](#)[\[12\]](#) The alcoholysis is then carried out by stirring at 25-40 °C for 3-5 hours.[\[12\]](#)
- Work-up and Purification: Cool the reaction mixture and filter to remove the precipitated ammonium chloride. The filtrate is then subjected to fractional distillation. The non-polar

solvent is first removed, and the fraction collected at 107-110 °C is the purified **trimethyl orthoacetate**.^[1] This process can achieve yields of up to 90%.^[1]

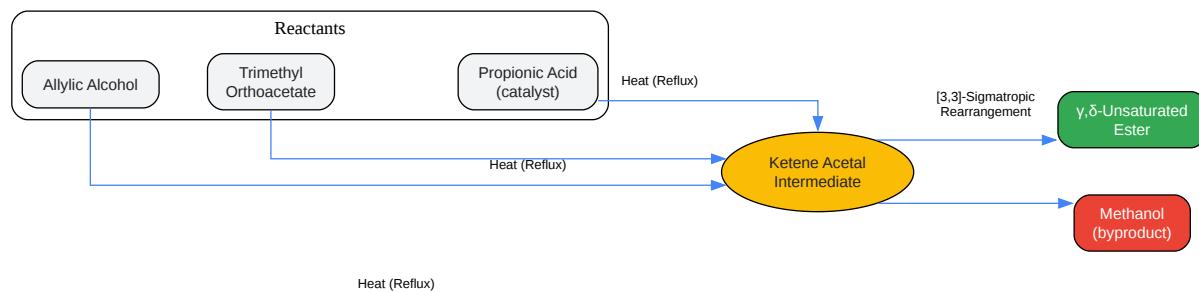


[Click to download full resolution via product page](#)

Caption: Synthesis of **Trimethyl Orthoacetate** via the Pinner Reaction.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ -unsaturated ester using an orthoester, such as **trimethyl orthoacetate**, in the presence of a weak acid catalyst.



Materials:

- Allylic alcohol
- **Trimethyl orthoacetate** (in excess)
- Propionic acid (catalytic amount)
- Anhydrous solvent (e.g., toluene or xylene)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the allylic alcohol in the anhydrous solvent.
- Addition of Reagents: Add a significant excess of **trimethyl orthoacetate** (typically 3-5 equivalents) to the solution, followed by a catalytic amount of propionic acid.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The excess **trimethyl orthoacetate** and solvent are removed under reduced pressure. The resulting crude γ,δ -unsaturated ester can then be purified by column chromatography.

[Click to download full resolution via product page](#)

Caption: The Johnson-Claisen Rearrangement using **Trimethyl Orthoacetate**.

Applications in Drug Development

Trimethyl orthoacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it has been utilized in the preparation of prodrugs for the antiviral agent penciclovir. Specifically, it is used in the synthesis of 2-amino-9-(3-acyloxyethyl-4-alkoxycarbonyloxybut-1-yl)purines.^[9] In this synthesis, **trimethyl orthoacetate** is used to introduce a mono-O-acetyl group to 6-deoxypenciclovir in the presence of p-toluenesulfonic acid.^[9] This modification is a key step in creating prodrugs with potentially improved bioavailability.

Safety and Handling

Trimethyl orthoacetate is a flammable liquid and should be handled with appropriate safety precautions. It is moisture-sensitive and will hydrolyze in the presence of water.^[13] Store in a cool, dry, and well-ventilated area away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

Trimethyl orthoacetate is a valuable and versatile reagent in organic synthesis with a range of applications, particularly in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and use in key reactions like the Johnson-Claisen rearrangement are readily available. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize **trimethyl orthoacetate** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation method of trimethyl orthoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Trimethyl orthoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 6. Trimethyl orthoacetate: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 7. CN105384614A - Trimethyl orthoacetate synthesis method - Google Patents [patents.google.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines and 2-amino-9-(3-alkoxycarbonyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioinfopublication.org [bioinfopublication.org]
- 11. name-reaction.com [name-reaction.com]
- 12. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]
- 13. scilit.com [scilit.com]
- To cite this document: BenchChem. [Trimethyl orthoacetate CAS number and physical constants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104717#trimethyl-orthoacetate-cas-number-and-physical-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com